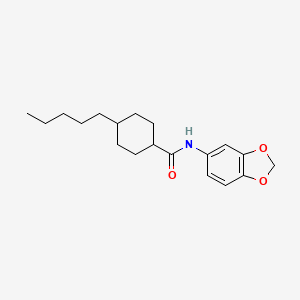

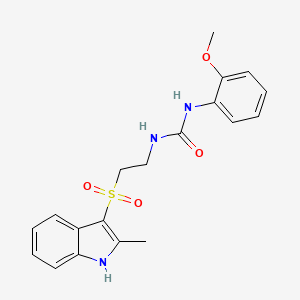

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide

カタログ番号:

B2767415

CAS番号:

866137-24-8

分子量:

317.429

InChIキー:

RONHNZGKABNVHN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a 1,3-benzodioxol-5-yl group are often part of a larger class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of compounds structurally similar to N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide often involves multi-step chemical processes .Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and depend on the specific functional groups present in the molecule. For example, compounds with a benzodioxol group can undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.科学的研究の応用

Photoinitiated Polymerization

- Photoinitiated Polymerization of Self-Assembled Structures: A study by Masuda et al. (2003) investigated the polymerization of a disk-shaped molecule, N-(5-sorbyl-pentyl)-N',N"-di(n-octyl)benzene-1,3,5-tricarboxamide, which assembles into columnar stacks. This polymerization, initiated by UV light, resulted in nanometer-sized fibrous morphologies, suggesting applications in nanotechnology (Masuda, Jonkheijm, Sijbesma, & Meijer, 2003).

Supramolecular Chemistry

- Benzene-1,3,5-tricarboxamide in Supramolecular Applications: Cantekin, de Greef, and Palmans (2012) reviewed the role of benzene-1,3,5-tricarboxamide (BTA) derivatives in supramolecular chemistry. These compounds, including structures similar to N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide, are used in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into one-dimensional rod-like structures (Cantekin, de Greef, & Palmans, 2012).

Amide Functionalized Covalent Organic Frameworks

- Catalytic Applications in Organic Reactions: Li et al. (2019) developed amide functionalized covalent organic frameworks using a BTA-based amine, demonstrating their efficiency as catalysts for Knoevenagel condensation. This research opens avenues for the use of similar benzamide derivatives in heterogeneous catalysis (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).

Molecular Assembly and Structural Tuning

- Self-Assembly and Phase Transition Behavior: Shishido et al. (2014) studied benzenecarboxamide derivatives in terms of their molecular assembly, phase transition behavior, and dielectric responses. These findings are significant for the development of materials with tailored electronic properties (Shishido, Anetai, Takeda, Hoshino, Noro, Nakamura, & Akutagawa, 2014).

Antitumor Activity

- Synthetic Inhibitors of Histone Deacetylase: Saito et al. (1999) identified MS-27-275, a benzamide derivative with marked antitumor activity against human tumors, highlighting the potential of similar compounds in cancer therapy (Saito, Yamashita, Mariko, Nosaka, Tsuchiya, Ando, Suzuki, Tsuruo, & Nakanishi, 1999).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-2-3-4-5-14-6-8-15(9-7-14)19(21)20-16-10-11-17-18(12-16)23-13-22-17/h10-12,14-15H,2-9,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONHNZGKABNVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

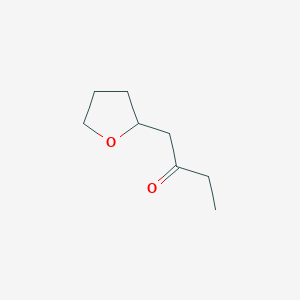

1-(Oxolan-2-yl)butan-2-one

Cat. No.: B2767332

CAS No.: 1183353-23-2

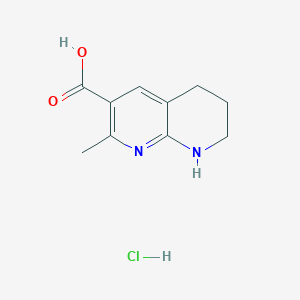

2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxy...

Cat. No.: B2767333

CAS No.: 2408975-33-5

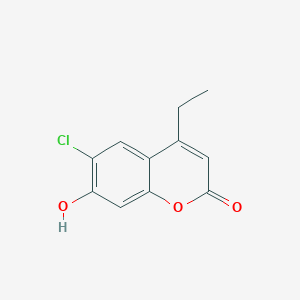

6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B2767334

CAS No.: 143813-74-5

1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine...

Cat. No.: B2767335

CAS No.: 790271-42-0

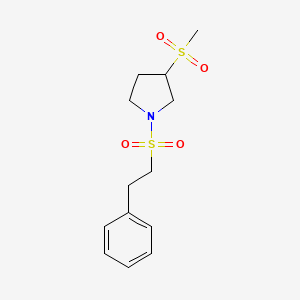

![1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2767335.png)

![3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2767337.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2767342.png)

![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2767346.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2767350.png)

![methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2767354.png)

![3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2767355.png)